4-Amino-2,6-difluorobenzaldehyde
Overview
Description
4-Amino-2,6-difluorobenzaldehyde: is an organic compound with the chemical formula C7H5F2NO . It is a white crystalline solid with a distinctive odor at room temperature. This compound has a melting point of approximately 105-106°C and a boiling point of around 291°C . It is sparingly soluble in water but dissolves readily in organic solvents such as alcohols and esters . The presence of both amino and aldehyde functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzaldehyde typically involves the condensation reaction of benzaldehyde with ammonia, followed by a reaction with a fluorine compound under suitable conditions . The specific synthesis method can be adjusted based on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to enhance the yield and reduce the production cost .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.
Major Products:
Oxidation: Formation of 4-amino-2,6-difluorobenzoic acid.
Reduction: Formation of 4-amino-2,6-difluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2,6-difluorobenzaldehyde has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes involved in DNA repair, thereby affecting cellular processes related to tumor growth and proliferation . The compound’s ability to form stable complexes with these enzymes underlies its potential therapeutic applications.
Comparison with Similar Compounds
- 3,5-Difluoroaniline
- 2,6-Difluorobenzaldehyde
- 4-Amino-3,5-difluorobenzaldehyde
Comparison: 4-Amino-2,6-difluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis . Compared to its analogs, it offers a broader range of applications in medicinal chemistry and material science due to its specific structural features .
Properties
IUPAC Name |
4-amino-2,6-difluorobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIRMCAOKEHPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652352 | |
Record name | 4-Amino-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777089-82-4 | |
Record name | 4-Amino-2,6-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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